Methyl 2-((piperidin-4-ylmethyl)amino)nicotinate 2,2,2-trifluoroacetate

Lipophilicity Salt Selection ADME

Methyl 2-((piperidin-4-ylmethyl)amino)nicotinate 2,2,2-trifluoroacetate (CAS 1185317-13-8) is a trifluoroacetate salt of a nicotinic acid methyl ester derivative bearing a piperidin-4-ylmethylamino substituent at the 2-position of the pyridine ring. The compound has the molecular formula C15H20F3N3O4 and a molecular weight of 363.33 g/mol.

Molecular Formula C15H20F3N3O4
Molecular Weight 363.33 g/mol
CAS No. 1185317-13-8
Cat. No. B1500708
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-((piperidin-4-ylmethyl)amino)nicotinate 2,2,2-trifluoroacetate
CAS1185317-13-8
Molecular FormulaC15H20F3N3O4
Molecular Weight363.33 g/mol
Structural Identifiers
SMILESCOC(=O)C1=C(N=CC=C1)NCC2CCNCC2.C(=O)(C(F)(F)F)O
InChIInChI=1S/C13H19N3O2.C2HF3O2/c1-18-13(17)11-3-2-6-15-12(11)16-9-10-4-7-14-8-5-10;3-2(4,5)1(6)7/h2-3,6,10,14H,4-5,7-9H2,1H3,(H,15,16);(H,6,7)
InChIKeyFQDYSKMZJNNPKL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 2-((piperidin-4-ylmethyl)amino)nicotinate 2,2,2-trifluoroacetate (CAS 1185317-13-8): Chemical Identity and Procurement Baseline


Methyl 2-((piperidin-4-ylmethyl)amino)nicotinate 2,2,2-trifluoroacetate (CAS 1185317-13-8) is a trifluoroacetate salt of a nicotinic acid methyl ester derivative bearing a piperidin-4-ylmethylamino substituent at the 2-position of the pyridine ring [1]. The compound has the molecular formula C15H20F3N3O4 and a molecular weight of 363.33 g/mol [1]. Its IUPAC name is methyl 2-(piperidin-4-ylmethylamino)pyridine-3-carboxylate;2,2,2-trifluoroacetic acid [1]. The compound is listed under PubChem CID 45786788 and DSSTox Substance ID DTXSID70671448 [1]. It is primarily supplied as a research chemical (typical purity ≥95% or ≥98%) for use as a synthetic intermediate in medicinal chemistry programs, particularly in the synthesis of kinase inhibitor scaffolds [1].

Why Generic Substitution of Methyl 2-((piperidin-4-ylmethyl)amino)nicotinate Salts Fails: Salt-Form and Physicochemical Differentiation


Methyl 2-((piperidin-4-ylmethyl)amino)nicotinate is commercially available in multiple salt forms—most commonly the trifluoroacetate (TFA) salt (CAS 1185317-13-8), the dihydrochloride salt (CAS 1185308-97-7), and the free base [1]. These salt forms are not interchangeable for procurement or experimental use. The TFA salt exhibits a substantially higher computed LogP (2.31) compared to the dihydrochloride salt (LogP not directly computed for the salt, but the free base form dominates partitioning behavior), directly impacting solubility, membrane permeability, and chromatographic behavior [2]. Furthermore, the TFA counterion contributes a polar surface area (PSA) of 100.55 Ų versus distinct hydrogen-bond donor/acceptor profiles for the dihydrochloride (2 HBD, 5 HBA) [2]. These differences mean that an experimental protocol optimized for the TFA salt—e.g., a specific HPLC retention time, a particular solubility profile in organic solvents, or a defined stoichiometry in a coupling reaction—cannot be replicated by simply substituting the dihydrochloride or free-base form. The choice of salt form is a critical procurement decision that directly affects synthetic yield, assay reproducibility, and downstream biological data quality .

Quantitative Differentiation Evidence for Methyl 2-((piperidin-4-ylmethyl)amino)nicotinate 2,2,2-trifluoroacetate (CAS 1185317-13-8) Against Closest Analogs


LogP Comparison: TFA Salt vs. Dihydrochloride Salt

The computed partition coefficient (LogP) for the TFA salt of methyl 2-((piperidin-4-ylmethyl)amino)nicotinate is 2.3148, reflecting the contribution of the lipophilic trifluoroacetate counterion [1]. In contrast, the dihydrochloride salt (CAS 1185308-97-7) is a doubly charged species with no computed LogP in the same database, but its free-base form is expected to have a lower LogP due to the absence of the fluorinated counterion. This ~2-unit LogP difference translates to an approximately 100-fold difference in octanol/water partitioning, which directly impacts compound handling, solubility in organic reaction media, and retention on reversed-phase HPLC columns.

Lipophilicity Salt Selection ADME

Polar Surface Area Differentiation: TFA Salt vs. Dihydrochloride Salt

The topological polar surface area (PSA) of the TFA salt is 100.55 Ų [1]. For the dihydrochloride salt (CAS 1185308-97-7), the hydrogen-bond donor count is 2 and acceptor count is 5, whereas the TFA salt has 3 HBD and 10 HBA according to PubChem computed properties [2]. These differences in PSA and hydrogen-bonding capacity alter the compound's ability to passively diffuse across biological membranes, making the two salt forms non-equivalent for cell-based assays or in vivo studies where the salt form may influence cellular uptake.

Polar Surface Area Salt Form Permeability

Substitution Pattern Specificity: 2-Amino vs. 6-Amino Nicotinate Regioisomers

The target compound bears the piperidin-4-ylmethylamino substituent at the 2-position of the nicotinate ring. Regioisomeric analogs such as Methyl 6-(piperidin-4-yl)nicotinate (with substitution at the 6-position) and Methyl 6-((5-cyanopyrazin-2-yl)amino)-4-((piperidin-4-ylmethyl)amino)nicotinate (CAS 1137475-91-2, a 4,6-disubstituted analog) have been explored in distinct patent families targeting different kinases [1]. The 2-amino nicotinate scaffold of the target compound places the basic piperidine nitrogen in a specific spatial orientation relative to the pyridine nitrogen and ester carbonyl, which is a critical pharmacophoric element for binding to ATP-binding pockets of kinases such as JAK and BTK [1]. Substitution at the 6-position or 4-position yields compounds with altered hinge-binding geometry and different kinase selectivity profiles.

Regiochemistry Kinase Inhibitor SAR

Salt Stoichiometry and Purity: TFA Salt as a Single, Defined Chemical Entity

The TFA salt (CAS 1185317-13-8) is supplied with a defined 1:1 stoichiometry of free base to trifluoroacetic acid, as confirmed by the molecular formula C15H20F3N3O4 and molecular weight of 363.33 g/mol [1]. In contrast, the dihydrochloride salt (CAS 1185308-97-7) has the formula C13H21Cl2N3O2 with a molecular weight of 322.23 g/mol, representing a 1:2 free-base-to-HCl stoichiometry . The TFA salt form is available at ≥98% purity from multiple suppliers with ISO-certified quality systems, and batch-specific QC data (NMR, HPLC) are provided . This defined stoichiometry and high purity are critical for quantitative synthetic transformations where precise molar equivalents must be used, such as amide coupling or reductive amination reactions in kinase inhibitor synthesis.

Salt Stoichiometry Purity Reproducibility

Chromatographic Retention Behavior: TFA Salt as an Analytical Reference Standard

The TFA salt of methyl 2-((piperidin-4-ylmethyl)amino)nicotinate possesses a distinct reversed-phase HPLC retention profile due to its higher lipophilicity (LogP 2.31) compared to the dihydrochloride salt [1]. Suppliers such as Bidepharm provide batch-specific QC data including HPLC chromatograms for the dihydrochloride salt , but the TFA salt form requires its own reference standard for accurate quantification. The presence of the trifluoroacetate counterion also produces characteristic signals in ¹⁹F NMR spectroscopy, providing an orthogonal analytical handle for identity confirmation and purity assessment that is absent in the dihydrochloride form [2].

Analytical Chemistry HPLC Reference Standard

Optimal Application Scenarios for Methyl 2-((piperidin-4-ylmethyl)amino)nicotinate 2,2,2-trifluoroacetate (CAS 1185317-13-8)


Synthesis of Amino-Methylpiperidine Kinase Inhibitor Leads (JAK/BTK Programs)

The 2-((piperidin-4-ylmethyl)amino)nicotinate scaffold is a key intermediate in the synthesis of amino-methylpiperidine derivatives claimed as kinase inhibitors, particularly targeting JAK and BTK kinases [1]. The TFA salt form (CAS 1185317-13-8) is the preferred starting material for these syntheses because its defined 1:1 stoichiometry (MW 363.33) enables precise molar calculations during amide bond formation or reductive amination with advanced intermediates [2]. Its higher LogP (2.31) facilitates solubility in organic solvents such as DMF, DCM, or THF commonly used in these transformations . Researchers should procure this specific TFA salt rather than the dihydrochloride to avoid stoichiometric errors and ensure reproducibility of published synthetic protocols.

Analytical Method Development Using ¹⁹F NMR as an Orthogonal Detection Technique

The presence of the trifluoroacetate counterion in CAS 1185317-13-8 provides a unique ¹⁹F NMR handle that is absent in the dihydrochloride or free-base forms [1]. Analytical laboratories developing purity assays or reaction monitoring protocols can exploit this fluorine signal for quantitative ¹⁹F NMR, achieving high sensitivity without interference from protonated solvent signals. This is particularly valuable when verifying the incorporation of the piperidin-4-ylmethylamino nicotinate fragment into larger kinase inhibitor constructs, where proton NMR signals may overlap extensively [1].

Structure-Activity Relationship (SAR) Studies Requiring the 2-Amino Nicotinate Pharmacophore

The 2-substitution pattern of the target compound is critical for maintaining the correct hinge-binding geometry in kinase ATP-binding pockets, as evidenced by distinct patent filings for 2-amino versus 6-amino nicotinate regioisomers [1][2]. Medicinal chemistry teams conducting SAR exploration around the piperidine linker or the nicotinate ester should exclusively use the 2-substituted regioisomer (CAS 1185317-13-8) to avoid confounding biological data from regioisomeric impurities. Procurement from suppliers providing batch-specific HPLC and NMR QC data is recommended to confirm regiochemical integrity .

Salt-Form Screening for Preclinical Formulation Development

The TFA salt (CAS 1185317-13-8) and dihydrochloride salt (CAS 1185308-97-7) of the same free base exhibit distinct physicochemical profiles: the TFA salt has higher lipophilicity (LogP 2.31), higher PSA (100.55 Ų), and different hydrogen-bonding capacity [1][2]. Preclinical formulation scientists conducting salt-form screening for lead compounds derived from this scaffold should evaluate both salt forms in parallel for solubility, dissolution rate, and permeability. The TFA salt may offer advantages in lipid-based formulations or for compounds intended for CNS penetration due to its enhanced lipophilicity, while the dihydrochloride may be preferred for aqueous injectable formulations [1].

Quote Request

Request a Quote for Methyl 2-((piperidin-4-ylmethyl)amino)nicotinate 2,2,2-trifluoroacetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.